Tributyl(4-hexylthiophen-2-YL)stannane
Overview
Description
Tributyl(4-hexylthiophen-2-YL)stannane is an organotin compound . It is also known as tributyl (4-hexylthiophen-2-yl)stannane .
Molecular Structure Analysis
The molecular formula of Tributyl(4-hexylthiophen-2-YL)stannane is C22H42SSn . The exact mass is 458.20300 .Physical And Chemical Properties Analysis
The molecular weight of Tributyl(4-hexylthiophen-2-YL)stannane is 457.33500 . The boiling point is 136-138 °C (Press: 4 Torr) .Scientific Research Applications
Synthesis and Reagent Use
Tributyl(4-hexylthiophen-2-yl)stannane and related organotin compounds are primarily utilized in organic synthesis. For instance, tributyl[(methoxymethoxy)methyl]stannane serves as an intermediate in producing specific organotin compounds, showcasing the role of similar stannanes in synthesis processes (Danheiser et al., 2003). Additionally, tributyl(3,3,3-trifluoro-1-propynyl)stannane is used in the preparation of various trifluoromethylated heterocyclic compounds, highlighting its application in the formation of complex organic molecules (Hanamoto, Hakoshima, & Egashira, 2004).
Application in Electronic Materials
Organotin compounds like tributyl(4-hexylthiophen-2-yl)stannane play a crucial role in the field of electronic materials. In a study, tributyl(5-hexylthiophen-2-yl)stannane was used in Stille coupling reactions to synthesize new anthracene-containing conjugated molecules for organic thin film transistors (OTFTs). This illustrates the compound's application in the development of advanced electronic devices (Bae et al., 2010).
Role in Asymmetric Induction and Stereocontrolled Reactions
Tributyl(4-hexylthiophen-2-yl)stannane and similar organotin compounds are used to induce asymmetry in chemical reactions. For example, certain tributylstannanes have been shown to facilitate asymmetric induction in reactions with aldehydes, emphasizing their importance in stereochemistry (Stanway & Thomas, 1995). Additionally, these compounds are involved in stereocontrolled preparation of various organic molecules, further highlighting their utility in achieving specific molecular configurations (Lesimple, Beau, & Sinaÿ, 1987).
Safety And Hazards
properties
IUPAC Name |
tributyl-(4-hexylthiophen-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15S.3C4H9.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;3*1-3-4-2;/h7,9H,2-6H2,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWHJTJHSJIICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623800 | |
Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(4-hexylthiophen-2-YL)stannane | |
CAS RN |
444579-42-4 | |
Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444579-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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